molecular formula C22H16O5 B11124995 Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B11124995
M. Wt: 360.4 g/mol
InChI Key: WFQUWWJTUVZEPH-UHFFFAOYSA-N
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Description

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate is a complex organic compound that features a benzofuran ring system linked to a naphthalene moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The specific synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate is unique due to its combination of a benzofuran ring and a naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[[3-(naphthalene-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C22H16O5/c1-25-21(23)13-26-17-8-9-20-18(11-17)19(12-27-20)22(24)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3

InChI Key

WFQUWWJTUVZEPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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